molecular formula C13H10F3NO3 B12327916 ethyl 4-oxo-6-(trifluoromethyl)-3H-quinoline-3-carboxylate

ethyl 4-oxo-6-(trifluoromethyl)-3H-quinoline-3-carboxylate

Katalognummer: B12327916
Molekulargewicht: 285.22 g/mol
InChI-Schlüssel: PZKUGCLTNOGYQD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ethyl 4-oxo-6-(trifluoromethyl)-3H-quinoline-3-carboxylate is a synthetic organic compound belonging to the quinoline family This compound is characterized by the presence of a trifluoromethyl group at the 6-position and an ethyl ester group at the 3-carboxylate position

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-oxo-6-(trifluoromethyl)-3H-quinoline-3-carboxylate typically involves the condensation of ethyl 2,4-dioxopentanoate with ethyl trifluoroacetate in the presence of sodium ethoxide (NaOEt). This reaction leads to the formation of the desired quinoline derivative . The reaction is carried out under controlled conditions to ensure the proper formation of the product.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reaction vessels, and ensuring the purity of reagents to achieve high yields and consistent product quality.

Analyse Chemischer Reaktionen

Types of Reactions

Ethyl 4-oxo-6-(trifluoromethyl)-3H-quinoline-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives with different oxidation states.

    Reduction: Reduction reactions can lead to the formation of reduced quinoline derivatives.

    Substitution: The trifluoromethyl group and ester group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Substitution reactions often involve nucleophiles such as amines or thiols under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce dihydroquinoline derivatives.

Wissenschaftliche Forschungsanwendungen

Ethyl 4-oxo-6-(trifluoromethyl)-3H-quinoline-3-carboxylate has several scientific research applications, including:

Wirkmechanismus

The mechanism of action of ethyl 4-oxo-6-(trifluoromethyl)-3H-quinoline-3-carboxylate involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property makes it a valuable tool in studying cellular processes and drug interactions. The compound can inhibit certain enzymes by binding to their active sites, thereby affecting their activity and downstream signaling pathways .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Ethyl 4-oxo-6-(trifluoromethyl)-3H-quinoline-3-carboxylate is unique due to its specific quinoline core structure combined with the trifluoromethyl group and ethyl ester group. This combination imparts distinct chemical properties and potential biological activities, making it a valuable compound for various research applications.

Eigenschaften

Molekularformel

C13H10F3NO3

Molekulargewicht

285.22 g/mol

IUPAC-Name

ethyl 4-oxo-6-(trifluoromethyl)-3H-quinoline-3-carboxylate

InChI

InChI=1S/C13H10F3NO3/c1-2-20-12(19)9-6-17-10-4-3-7(13(14,15)16)5-8(10)11(9)18/h3-6,9H,2H2,1H3

InChI-Schlüssel

PZKUGCLTNOGYQD-UHFFFAOYSA-N

Kanonische SMILES

CCOC(=O)C1C=NC2=C(C1=O)C=C(C=C2)C(F)(F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.